molecular formula C13H6Cl3N B3246570 Acridine, 3,6,9-trichloro- CAS No. 17870-89-2

Acridine, 3,6,9-trichloro-

Cat. No. B3246570
CAS RN: 17870-89-2
M. Wt: 282.5 g/mol
InChI Key: WXKPYOJTYOIQMP-UHFFFAOYSA-N
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Description

Acridine, 3,6,9-trichloro- is a heterocyclic compound with an acridine core substituted at positions 3, 6, and 9 by chlorine atoms. The acridine framework consists of three planar aromatic rings, each containing a nitrogen atom. It has been actively researched due to its potential as a therapeutic agent for various disorders, including cancer, Alzheimer’s disease, and bacterial/protozoal infections .


Synthesis Analysis

The synthetic methods for preparing acridine derivatives involve various steps. Researchers have focused on scaffold advancements and modifications to enhance their pharmacological and industrial applications. Notably, acriflavine and proflavine, which share an acridine-3,6-diamine structural component, were among the first potent antibacterial agents. These derivatives intercalate into double-stranded DNA, affecting biological processes involving DNA and related enzymes .


Molecular Structure Analysis

The molecular structure of Acridine, 3,6,9-trichloro- features three chlorine atoms attached to the acridine core at positions 3, 6, and 9. Its planar aromatic rings facilitate intercalation into DNA, a crucial aspect of its biological activity .


Chemical Reactions Analysis

The chemical reactivity of acridine derivatives involves their interactions with DNA, enzymes, and other biomolecules. Charge transfer and π-stacking interactions drive intercalation, leading to unwinding of the DNA helix. Researchers continue to explore novel synthetic approaches to modify acridine scaffolds and optimize their biological effects .

properties

IUPAC Name

3,6,9-trichloroacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3N/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKPYOJTYOIQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridine, 3,6,9-trichloro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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